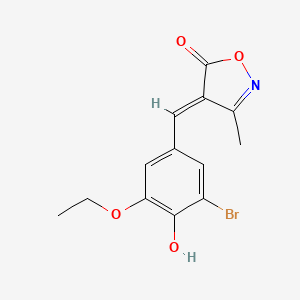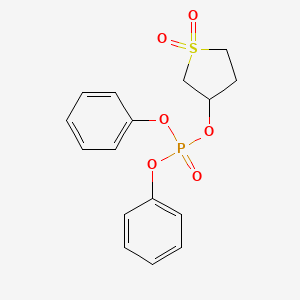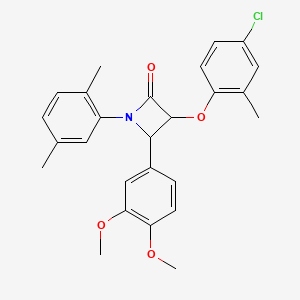![molecular formula C17H12ClNO4 B11609455 (3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11609455.png)
(3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the chloro and methoxyphenyl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
(3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule, potentially altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce compounds with reduced functional groups.
科学研究应用
(3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Fluorine compounds: Share some reactivity characteristics due to the presence of halogen atoms.
Metformin related compounds: Used in medicinal chemistry with comparable structural features.
Uniqueness
(3E)-6-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific combination of functional groups and the benzoxazinone core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C17H12ClNO4 |
|---|---|
分子量 |
329.7 g/mol |
IUPAC 名称 |
6-chloro-3-[(Z)-2-hydroxy-2-(3-methoxyphenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H12ClNO4/c1-22-12-4-2-3-10(7-12)15(20)9-14-17(21)23-16-6-5-11(18)8-13(16)19-14/h2-9,20H,1H3/b15-9- |
InChI 键 |
BFISGDNFALPQOT-DHDCSXOGSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O |
规范 SMILES |
COC1=CC=CC(=C1)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11609380.png)

![Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate](/img/structure/B11609391.png)
![(3Z)-6-chloro-3-[5-(2-methoxyphenyl)-1-methylsulfonylpyrazolidin-3-ylidene]-4-phenylquinolin-2-one](/img/structure/B11609410.png)
![1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane](/img/structure/B11609415.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11609416.png)


![2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11609431.png)
![4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol](/img/structure/B11609432.png)
![(5E)-1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11609433.png)
![7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B11609438.png)

![6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609452.png)
